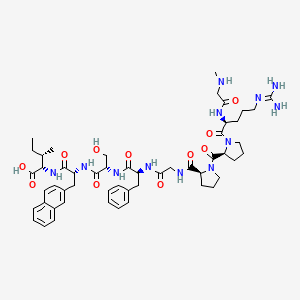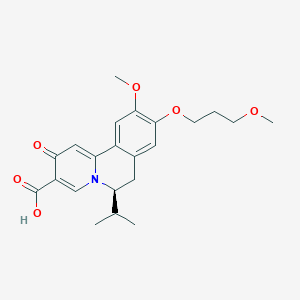
RG7834
概要
説明
RG7834は、B型肝炎ウイルス(HBV)遺伝子発現の選択性が高く、経口バイオアベイラビリティの高い低分子阻害剤です。これは、ジヒドロキノリジノン化学シリーズに属し、ウイルス抗原とウイルスDNAの両方を大幅に減少させる可能性を示しています。 This compoundは、特に現在使用されている他の抗ウイルス剤とは異なる、新規の作用機序で注目されています .
科学的研究の応用
RG7834 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the dihydroquinolizinone chemical series and its reactivity.
Biology: Investigated for its effects on cellular processes and gene expression in various biological systems.
Medicine: Explored as a potential therapeutic agent for the treatment of chronic hepatitis B virus infection.
作用機序
RG7834は、B型肝炎ウイルスRNA代謝に必要とされる宿主因子であるPAPD5とPAPD7のポリアデニル化機能を阻害することで、その効果を発揮します。この阻害は、B型肝炎ウイルスmRNAの不安定化と分解につながり、その結果、ウイルスタンパク質とDNAの産生が減少します。 含まれる分子標的と経路には、PAPD5とPAPD7との相互作用、およびその後のウイルスRNA安定性への影響があります .
類似の化合物との比較
類似の化合物
テノフォビルジソプロキシル: B型肝炎ウイルスの感染症の治療に使用される別の抗ウイルス剤。
エンテカビル: B型肝炎ウイルスの複製を阻害するヌクレオシド類似体。
This compoundの独自性
This compoundは、PAPD5とPAPD7のポリアデニル化機能を標的にする作用機序が独特であり、これは他の抗ウイルス剤の機序とは異なります。 この新規のアプローチにより、B型肝炎ウイルス遺伝子発現を選択的に阻害することができ、this compoundは新しい治療戦略の開発のための有望な候補となっています .
生化学分析
Biochemical Properties
RG7834 interacts with host proteins PAPD5 and PAPD7 . These are cellular, noncanonical, poly (A) polymerases (PAPs) whose main function is to oligoadenylate the 3’ end of noncoding RNA (ncRNA) for exosome degradation . This compound binds to these proteins and inhibits their function .
Cellular Effects
This compound has a highly virus-specific effect on HBV expression levels . It can reduce both viral antigens and viral DNA . In cells expressing HBV mRNA, both PAPD5/7 were found to be physically associated with the viral RNA .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PAPD5/7 and inhibiting their function . This leads to a shortening of the poly (A) tail of HBV mRNA, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to the destabilization of multiple HBV mRNA species . This destabilization is initiated by a shortening of the poly (A) tail, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Subcellular Localization
In terms of subcellular localization, PAPD5, one of the proteins that this compound interacts with, is predominantly localized in the nucleus, whereas PAPD7 is distributed throughout the cell with a moderate enrichment in the cytoplasm .
準備方法
合成経路と反応条件
RG7834の合成は、容易に入手可能な出発物質から始まる一連の化学反応を含みます。主なステップには、ジヒドロキノリジノンコア構造の形成、続いて必要な置換基を導入するための官能基化が含まれます。 反応条件は、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模製造に合わせて最適化されています。 これには、連続フロー反応器の使用、反応条件の正確な制御のための自動化システム、および結晶化やクロマトグラフィーなどの精製技術を使用して、所望の製品品質を実現することが含まれます .
化学反応の分析
反応の種類
RG7834は、次のようなさまざまな化学反応を受けます。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素を付加したり、水素を除去したりすることがよくあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素を付加したり、酸素を除去したりすることがよくあります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を制御された温度で。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤を不活性雰囲気下で。
生成される主な生成物
これらの反応から生成される主な生成物には、改変された官能基を持つthis compoundのさまざまな誘導体が含まれ、それらはさらなる研究開発に使用できます .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: ジヒドロキノリジノン化学シリーズとその反応性を研究するためのモデル化合物として使用されます。
生物学: さまざまな生物学的システムにおける細胞プロセスと遺伝子発現への影響について調査されています。
医学: 慢性B型肝炎ウイルスの感染症の治療のための潜在的な治療薬として検討されています。
類似化合物との比較
Similar Compounds
Tenofovir Disoproxil: Another antiviral agent used for the treatment of hepatitis B virus infection.
Entecavir: A nucleoside analog that inhibits hepatitis B virus replication.
Lamivudine: A nucleoside reverse transcriptase inhibitor used for the treatment of hepatitis B virus infection.
Uniqueness of RG7834
This compound is unique in its mechanism of action, targeting the polyadenylase function of PAPD5 and PAPD7, which is distinct from the mechanisms of other antiviral agents. This novel approach allows for the selective inhibition of hepatitis B virus gene expression, making this compound a promising candidate for the development of new therapeutic strategies .
特性
IUPAC Name |
(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072057-17-9 | |
| Record name | RG-7834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56JM4WYS8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)
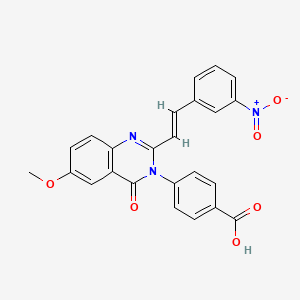

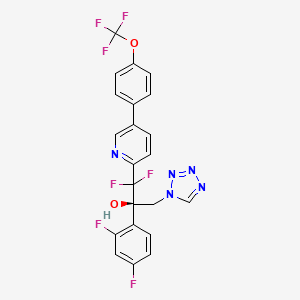

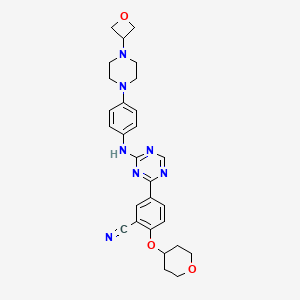
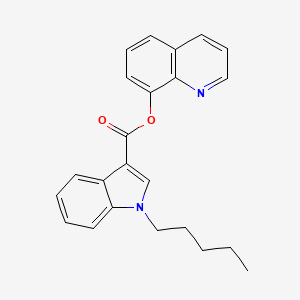
![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)

